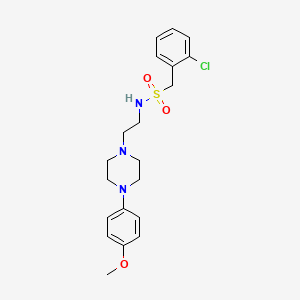

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-27-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-4-2-3-5-20(17)21/h2-9,22H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTQLLZQNQUDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, also referred to as Y206-6434, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Y206-6434 is C19H22ClN3O4S, with a molecular weight of 423.92 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including interactions with various neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN3O4S |

| Molecular Weight | 423.92 g/mol |

| LogP (Partition Coefficient) | 2.785 |

| Water Solubility (LogSw) | -3.30 |

| Polar Surface Area | 65.485 Ų |

| pKa (Acid Dissociation Constant) | 10.69 |

Biological Activity

Y206-6434 has been primarily studied for its effects on the central nervous system and its potential as an antipsychotic agent. The compound exhibits high affinity for dopamine receptors, particularly the D4 subtype, which is implicated in the modulation of mood and behavior.

The primary mechanism through which Y206-6434 exerts its biological effects involves the modulation of neurotransmitter systems. It has been shown to selectively bind to dopamine D4 receptors with an IC50 value of approximately 0.057 nM, demonstrating significant selectivity over other receptor subtypes such as D2 and serotonin receptors . This selectivity is crucial in minimizing side effects commonly associated with antipsychotic medications.

Study 1: Dopamine Receptor Affinity

In a study examining various piperazine derivatives, Y206-6434 was highlighted for its exceptional binding affinity to the dopamine D4 receptor. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance receptor selectivity and potency .

Study 2: Behavioral Impact in Animal Models

Research involving animal models demonstrated that administration of Y206-6434 resulted in significant reductions in hyperactivity and stereotypic behaviors often associated with dopaminergic dysregulation. These findings suggest potential therapeutic applications in treating disorders such as schizophrenia and ADHD .

Study 3: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that Y206-6434 has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development .

Scientific Research Applications

The compound 1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the fields of pharmacology and neuropharmacology. This article explores its scientific research applications, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C24H30ClN3O2S

- Molecular Weight : 463.03 g/mol

- CAS Number : [Not specified in the search results]

Structural Characteristics

The compound features a piperazine ring, a methanesulfonamide group, and two aromatic substituents (a chlorophenyl and a methoxyphenyl group). These structural elements are crucial for its biological activity.

Antimicrobial Properties

Sulfonamide compounds generally possess antimicrobial activity. The presence of the sulfonamide functional group in this compound may confer similar properties, making it a candidate for further investigation against various bacterial strains. Research into related compounds has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for similar applications.

Neuropharmacological Studies

Given the piperazine structure, this compound may also have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and mood disorders. Future research could focus on elucidating these mechanisms and determining the therapeutic potential of this compound in treating CNS disorders.

Case Study 1: Antidepressant Effects

A study evaluated various piperazine derivatives for their serotonin reuptake inhibition capabilities. Results indicated significant reductions in depression-like behaviors in rodent models when treated with certain derivatives. Although this specific compound was not tested directly, its structural characteristics suggest it may exhibit similar pharmacological effects.

Case Study 2: Antimicrobial Activity

Research into sulfonamide-based compounds has highlighted their potential antimicrobial properties. A study found that several sulfonamides demonstrated efficacy against bacterial strains, warranting further investigation into the antimicrobial potential of this compound due to its sulfonamide group.

Future Research Directions

To fully understand the applications of This compound , future studies should focus on:

- In Vivo Studies : Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating how this compound interacts with neurotransmitter systems.

- Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring’s substituent significantly influences receptor affinity and selectivity. Key comparisons include:

- Position of Halogen/Methoxy Groups: 2-Chlorophenyl vs. 4-Methoxyphenyl: The target compound’s 2-chlorophenyl group contrasts with analogs like N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (), where substituents on the phenyl ring alter steric and electronic interactions. For example, 2-chloro substitution may enhance binding to dopamine D3 receptors compared to 4-methoxy groups due to increased electron-withdrawing effects . Ortho vs.

Linker Chain and Functional Group Modifications

- Ethyl vs. Propyl Linkers :

- Sulfonamide vs. Sulphonate/Amide Groups :

Pharmacological Implications

- Receptor Binding Profiles :

- Analogs like N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)picolinamide (3h, ) show affinity for dopamine D3 receptors, suggesting the target compound may share similar activity. However, the 4-methoxyphenyl group in the target could shift selectivity toward serotonin receptors (e.g., 5-HT1A), as seen in 18F-Mefway () .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.